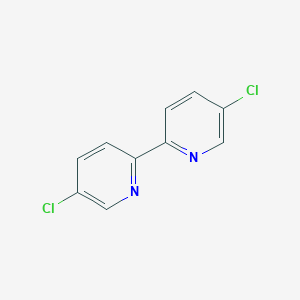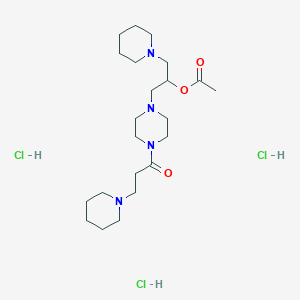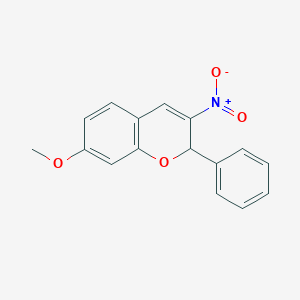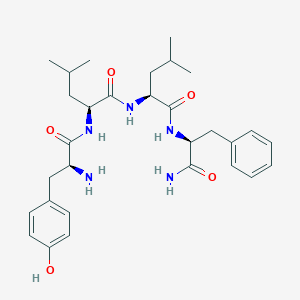
beta-Lactorphin
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Beta-Lactorphin is a bioactive peptide that is derived from the milk protein, casein. It is a natural opioid peptide that has been found to have a range of biochemical and physiological effects. Beta-Lactorphin has been the subject of much scientific research due to its potential applications in various fields, including medicine, neuroscience, and agriculture.
Mecanismo De Acción
Beta-Lactorphin exerts its effects by binding to opioid receptors in the brain and other tissues. The binding of beta-lactorphin to these receptors activates a signaling pathway that leads to the release of endogenous opioids, such as endorphins and enkephalins. This activation of the opioid system leads to the analgesic and other effects of beta-lactorphin.
Efectos Bioquímicos Y Fisiológicos
Beta-Lactorphin has been found to have a range of biochemical and physiological effects. It has been shown to have analgesic properties, reducing pain in animal models. It has also been found to have anti-inflammatory effects, reducing inflammation in animal models. In addition, beta-lactorphin has been shown to have neuroprotective effects, protecting neurons from damage in animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using beta-lactorphin in lab experiments is that it is a natural compound that is relatively easy to produce. Another advantage is that it has a well-established mechanism of action, making it easier to study. However, one limitation of using beta-lactorphin in lab experiments is that it is a relatively new compound, and more research is needed to fully understand its effects.
Direcciones Futuras
There are several future directions for research on beta-lactorphin. One direction is to investigate its potential as a treatment for pain and other conditions in humans. Another direction is to study its neuroprotective effects and its potential as a treatment for neurodegenerative diseases. Additionally, more research is needed to fully understand the immunomodulatory effects of beta-lactorphin and its potential as a treatment for animal diseases.
Conclusion:
Beta-Lactorphin is a promising peptide that has been the subject of much scientific research. It has a range of biochemical and physiological effects and has potential applications in various fields, including medicine, neuroscience, and agriculture. Further research is needed to fully understand the effects of beta-lactorphin and its potential as a treatment for various conditions.
Métodos De Síntesis
Beta-Lactorphin can be synthesized using various methods, including enzymatic hydrolysis, chemical synthesis, and fermentation. Enzymatic hydrolysis is the most common method used for the production of beta-lactorphin. In this method, casein is hydrolyzed using enzymes such as trypsin and chymotrypsin, which cleave the protein into smaller peptides, including beta-lactorphin.
Aplicaciones Científicas De Investigación
Beta-Lactorphin has been the subject of much scientific research due to its potential applications in various fields. In medicine, beta-lactorphin has been found to have analgesic properties, making it a potential treatment for pain. In neuroscience, beta-lactorphin has been shown to have neuroprotective effects, which could make it a potential treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's. In agriculture, beta-lactorphin has been found to have immunomodulatory effects, which could make it a potential treatment for various animal diseases.
Propiedades
Número CAS |
105129-01-9 |
|---|---|
Nombre del producto |
beta-Lactorphin |
Fórmula molecular |
C30H43N5O5 |
Peso molecular |
553.7 g/mol |
Nombre IUPAC |
(2S)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-N-[(2S)-1-[[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]-4-methylpentanamide |
InChI |
InChI=1S/C30H43N5O5/c1-18(2)14-25(34-28(38)23(31)16-21-10-12-22(36)13-11-21)30(40)35-26(15-19(3)4)29(39)33-24(27(32)37)17-20-8-6-5-7-9-20/h5-13,18-19,23-26,36H,14-17,31H2,1-4H3,(H2,32,37)(H,33,39)(H,34,38)(H,35,40)/t23-,24-,25-,26-/m0/s1 |
Clave InChI |
OGILYBDMVOATLU-CQJMVLFOSA-N |
SMILES isomérico |
CC(C)C[C@@H](C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N)NC(=O)[C@H](CC2=CC=C(C=C2)O)N |
SMILES |
CC(C)CC(C(=O)NC(CC(C)C)C(=O)NC(CC1=CC=CC=C1)C(=O)N)NC(=O)C(CC2=CC=C(C=C2)O)N |
SMILES canónico |
CC(C)CC(C(=O)NC(CC(C)C)C(=O)NC(CC1=CC=CC=C1)C(=O)N)NC(=O)C(CC2=CC=C(C=C2)O)N |
Otros números CAS |
105129-01-9 |
Secuencia |
YLLF |
Sinónimos |
eta-lactorphin Tyr-Leu-Leu-Phe |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Trimethyl-[[2,3,4,5,6-pentakis(trimethylsilyloxymethyl)phenyl]methoxy]silane](/img/structure/B9974.png)
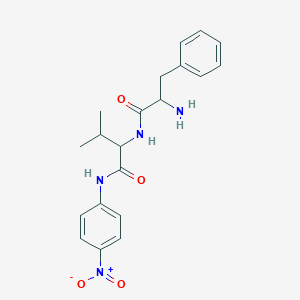
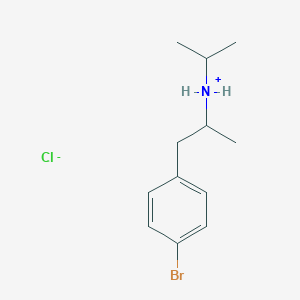
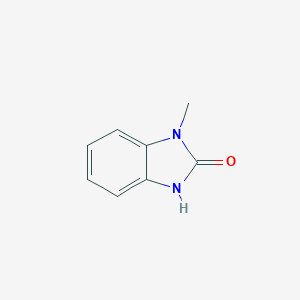
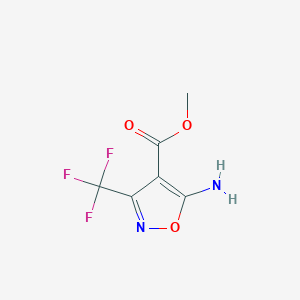
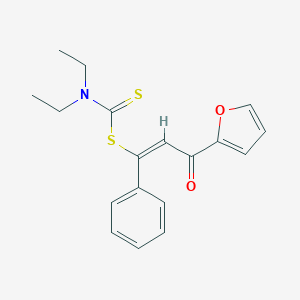
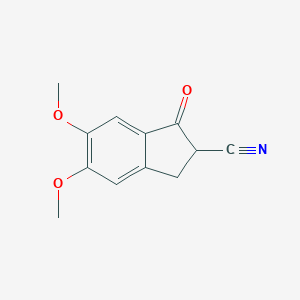
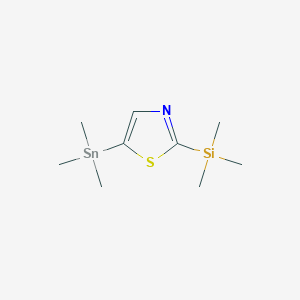

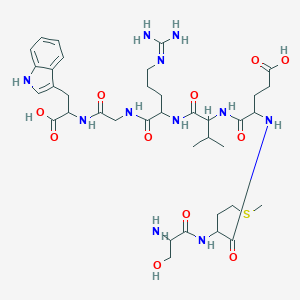
![(1R,3S,5E)-5-[(2E)-2-[(3aS,7aS)-1-(4-hydroxy-4-methylpentoxy)-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexane-1,3-diol](/img/structure/B9997.png)
